N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-4-3-5-10(2)12(9)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYJXAHHPVMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2,6-dimethylaniline with thiazolopyrimidine derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) to facilitate the amidation process . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Biological Activity
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features a thiazole and pyrimidine ring system, which are often associated with various pharmacological properties.
Molecular Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This compound contains a fused bicyclic system incorporating a thiazole and pyrimidine ring. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity and may influence its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | TBD |
| Solubility | TBD |
| Log P (Octanol-Water) | TBD |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Novel thiazole derivatives have shown structure-dependent antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Antifungal Activity : Compounds have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that specific modifications in the structure can enhance cytotoxic activity against various cancer cell lines:
- Mechanism of Action : The mechanism often involves inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival .
- Case Study : In one study, a thiazole-integrated compound exhibited significant anti-proliferative activity against human liver carcinoma cells (HepG-2), indicating the potential for developing effective anticancer agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example:
- Carbonic Anhydrase Inhibition : Certain thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), which is crucial for various physiological processes . This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Substituents on the Phenyl Ring : The presence of specific substituents (e.g., methyl groups) on the phenyl ring has been shown to enhance lipophilicity and biological activity.
- Functional Groups : The carboxamide functional group plays a significant role in the compound's interaction with biological targets.
Q & A
Q. Characterization Techniques :
| Method | Purpose | Key Data |
|---|---|---|
| NMR | Confirm substituent positions and purity | , , and 2D NMR shifts |
| IR Spectroscopy | Identify carbonyl (C=O) and amide (N-H) groups | Peaks ~1700 cm (C=O) |
| X-ray Diffraction | Resolve 3D crystal structure | Bond lengths, angles, and torsion angles |
Advanced: How can reaction conditions be optimized for higher yield and purity?
Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use Pd-based catalysts for efficient coupling reactions .
- Microwave Assistance : Reduces reaction time (e.g., from 10 h to 2 h) and improves yield by 15–20% .
- Temperature Control : Maintain 80–100°C during cyclization to avoid side products .
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 10–15 mL/g substrate | +25% efficiency |
| Microwave Power | 150–200 W | +20% yield |
| Reaction Time | 2–4 h (vs. 8–10 h) | Reduced side products |
Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?
Answer:
Key challenges include:
- Crystal Quality : Poor crystal growth due to flexible substituents (e.g., dimethylphenyl group). Solution: Slow evaporation of ethyl acetate/ethanol (3:2) .
- Disorder in Aromatic Rings : Mitigated using SHELX software (SHELXL refinement) to model anisotropic displacement parameters .
- Twinned Data : Resolved via integration of multiple datasets and HKLF5 format in SHELX .
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| C—H···O Interactions | Bifurcated hydrogen bonds along c-axis |
Advanced: Which computational methods predict electronic properties and stability?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:
- Calculate HOMO/LUMO energies for reactivity predictions.
- Validate experimental bond lengths (e.g., C–S: 1.75 Å vs. X-ray: 1.73 Å) .
- Simulate IR and NMR spectra to cross-verify experimental data .
Q. Key DFT Findings :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| C=O Bond Length | 1.22 Å | 1.24 Å (X-ray) |
| HOMO Energy | -6.2 eV | N/A |
Advanced: How to resolve discrepancies between spectroscopic and computational data?
Answer:
NMR Chemical Shifts :
- Experimental vs. DFT : Deviations >0.5 ppm may indicate solvent effects. Use PCM solvent models in DFT .
IR Stretching Frequencies :
- Adjust scaling factors (0.96–0.98) for C=O groups to match experimental peaks .
X-ray vs. DFT Geometry :
- Compare torsion angles (e.g., thiazole-pyrimidine dihedral: 80.9° (X-ray) vs. 82.1° (DFT)) .
Q. Resolution Workflow :
Re-optimize DFT parameters with solvent correction.
Use statistical tools (e.g., RMSD) to quantify structural mismatches.
Basic: What experimental designs evaluate its biological activity?
Answer:
In Vitro Assays :
Dose-Response Curves : Test cytotoxicity (IC) against cancer cell lines (e.g., MCF-7) using MTT assays .
Enzyme Inhibition : Screen against kinases or proteases with positive/negative controls .
Statistical Validation : Triplicate runs with ANOVA (p<0.05) to ensure reproducibility.
Q. Controls and Parameters :
| Component | Purpose |
|---|---|
| Positive Control | Doxorubicin (for cytotoxicity) |
| Negative Control | DMSO vehicle (<1% concentration) |
| Incubation Time | 48–72 h to assess time-dependent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
